molecular formula C8H8ClI B13909656 2-(Chloromethyl)-4-iodo-1-methylbenzene CAS No. 1261621-68-4

2-(Chloromethyl)-4-iodo-1-methylbenzene

Cat. No.: B13909656
CAS No.: 1261621-68-4
M. Wt: 266.50 g/mol
InChI Key: LRABPQDNJCKSIR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-iodo-1-methylbenzene is an organic compound with the molecular formula C8H8ClI. This compound is part of the benzene derivatives family, characterized by the presence of a chloromethyl group and an iodine atom attached to a methylbenzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-iodo-1-methylbenzene typically involves the chloromethylation of 4-iodo-1-methylbenzene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-iodo-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and ethers.

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a labeling reagent in molecular biology.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-iodo-1-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the iodine atom can participate in electrophilic aromatic substitution reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methylbenzene: Lacks the iodine atom, making it less reactive in electrophilic substitution reactions.

    4-Iodo-1-methylbenzene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Bromomethyl)-4-iodo-1-methylbenzene: Similar structure but with a bromomethyl group instead of chloromethyl, affecting its reactivity and applications.

Uniqueness

2-(Chloromethyl)-4-iodo-1-methylbenzene is unique due to the presence of both chloromethyl and iodine substituents, which provide a combination of reactivity towards both nucleophiles and electrophiles. This dual reactivity makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

1261621-68-4

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

2-(chloromethyl)-4-iodo-1-methylbenzene

InChI

InChI=1S/C8H8ClI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3

InChI Key

LRABPQDNJCKSIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)I)CCl

Origin of Product

United States

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